Hydrazide-PEG4-Desthiobiotin
Description
Conceptual Framework of Advanced Bioconjugation Reagents in Research
In the pursuit of understanding complex biological systems, the ability to selectively modify and isolate specific biomolecules is paramount. Advanced bioconjugation reagents are designed to form stable, covalent bonds with target molecules, such as proteins, nucleic acids, and carbohydrates, often with high specificity. thermofisher.com These reagents typically consist of a reactive group that targets a specific functional group on the biomolecule, a spacer arm, and a reporter or affinity tag. The choice of each component is critical and dictates the reagent's utility in various experimental contexts, including proteomics, drug discovery, and diagnostics. The development of reagents with features like enhanced solubility, reduced immunogenicity, and controlled release mechanisms represents a significant advancement in the field. rsc.orginterchim.fr
Architectural and Functional Design Principles of Hydrazide-PEG4-Desthiobiotin
Hydrazide Reactivity for Carbonyl-Directed Bioconjugation
The hydrazide functional group (-NH-NH2) is a key feature of this reagent, enabling the specific targeting of carbonyl groups (aldehydes and ketones). nih.govvulcanchem.com This reactivity is particularly useful for labeling glycoproteins, as the carbohydrate moieties can be oxidized to generate aldehydes. thermofisher.cn The reaction between a hydrazide and a carbonyl group forms a stable hydrazone bond under mild acidic conditions (pH 4-6). vulcanchem.comthermofisher.com This targeted approach allows for the labeling of biomolecules in a site-specific manner, often preserving the biological activity of the protein by avoiding modification of critical amine or sulfhydryl residues within the polypeptide chain. thermofisher.comthermofisher.cn The stability of the hydrazone linkage is sufficient for most applications, but it can be further stabilized by reduction to a secondary amine if required. thermofisher.com Recent research has also highlighted the use of catalysts, such as aniline, to significantly enhance the efficiency of hydrazide-aldehyde reactions. thermofisher.comacs.org
Polyethylene (B3416737) Glycol (PEG) Spacer in Enhancing Conjugate Properties
The inclusion of a tetraethylene glycol (PEG4) spacer arm confers several beneficial properties to the reagent and the resulting bioconjugate. interchim.frthermofisher.com PEG is a hydrophilic polymer known to increase the aqueous solubility of conjugated molecules, which can be particularly advantageous when working with hydrophobic biomolecules or to prevent aggregation of labeled proteins during storage. rsc.orgthermofisher.cnthermofisher.com Furthermore, the PEG spacer is non-toxic and generally non-immunogenic, minimizing potential interference with biological systems. rsc.orgthermofisher.com The defined length of the PEG4 spacer also provides a physical separation between the biomolecule and the desthiobiotin tag, which can reduce steric hindrance and improve the accessibility of the tag for binding to streptavidin. thermofisher.comnih.gov
Table 1: Properties Conferred by the PEG4 Spacer
| Property | Benefit in Bioconjugation |
| Hydrophilicity | Increases solubility of the reagent and the labeled biomolecule in aqueous buffers. rsc.orgthermofisher.com |
| Flexibility | Provides rotational freedom, potentially improving the interaction of the desthiobiotin tag with streptavidin. interchim.fr |
| Biocompatibility | Reduces the likelihood of an immune response against the conjugate. rsc.orgthermofisher.com |
| Reduced Aggregation | Helps to prevent the clumping of labeled proteins, particularly during long-term storage. thermofisher.cn |
Desthiobiotin as a Reversible Affinity Tag in Biomolecular Systems
Desthiobiotin, a sulfur-free analog of biotin (B1667282), serves as a reversible affinity tag. nih.govresearchgate.net While the interaction between biotin and streptavidin (or avidin) is exceptionally strong and essentially irreversible under physiological conditions, the binding of desthiobiotin is significantly weaker. nih.govinterchim.frbiosyn.com This property is highly advantageous for applications involving the purification of labeled biomolecules and their interacting partners. The captured complex can be gently and specifically eluted from a streptavidin-coated support using a solution of free biotin, which displaces the desthiobiotin-tagged molecule. nih.gov This mild elution condition helps to preserve the integrity of protein complexes and avoids the harsh, denaturing conditions often required to break the biotin-streptavidin bond. interchim.fr This makes desthiobiotin an ideal choice for pull-down assays and the isolation of sensitive biological assemblies. nih.govinterchim.fr
Table 2: Comparison of Biotin and Desthiobiotin
| Feature | Biotin | Desthiobiotin |
| Binding Affinity to Streptavidin (Kd) | ~10⁻¹⁵ M interchim.fr | ~10⁻¹¹ M interchim.fr |
| Elution Conditions | Harsh, denaturing (e.g., low pH, high salt) biosyn.com | Mild, competitive displacement with free biotin nih.govinterchim.fr |
| Reversibility | Essentially irreversible nih.gov | Reversible nih.gov |
| Key Structural Difference | Contains a sulfur atom in its ring structure. | Lacks the sulfur atom. biosyn.com |
Historical Context and Current Significance of this compound in Academic Disciplines
The development of this compound is built upon decades of research in bioconjugation chemistry. The foundational work on the high-affinity interaction between biotin and avidin (B1170675) laid the groundwork for affinity-based technologies. nih.gov The subsequent synthesis and characterization of desthiobiotin provided a solution to the challenge of reversible binding. nih.gov Similarly, the exploration of PEGylation as a strategy to improve the properties of biomolecules has been a major focus in biotechnology and pharmaceutical sciences. rsc.orgnih.gov The creation of this compound represents a convergence of these key technologies into a single, powerful reagent.
Today, this compound is widely used across various scientific disciplines. In proteomics, it is employed for the selective enrichment of glycoproteins and the identification of protein interaction networks. researchgate.net In cell biology, it is used for cell surface labeling and the isolation of specific cell populations. fishersci.com Its applications also extend to drug delivery research, where it can be used to construct targeted therapeutic conjugates. creative-biolabs.com The ongoing development of advanced chemical biology tools like this compound continues to enable new discoveries and a deeper understanding of biological processes at the molecular level.
Structure
2D Structure
Properties
Molecular Formula |
C21H41N5O7 |
|---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethyl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide |
InChI |
InChI=1S/C21H41N5O7/c1-17-18(25-21(29)24-17)5-3-2-4-6-19(27)23-8-10-31-12-14-33-16-15-32-13-11-30-9-7-20(28)26-22/h17-18H,2-16,22H2,1H3,(H,23,27)(H,26,28)(H2,24,25,29)/t17-,18+/m0/s1 |
InChI Key |
MPMSVTBRHKKFEJ-ZWKOTPCHSA-N |
Isomeric SMILES |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Hydrazide Peg4 Desthiobiotin
Convergent and Divergent Synthetic Approaches to Hydrazide-PEG4-Desthiobiotin Scaffolds
The synthesis of a multi-component molecule like this compound, which comprises a desthiobiotin moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydrazide group, can be approached through either convergent or divergent strategies. While specific, detailed protocols for the synthesis of this compound are often proprietary, the general principles of these synthetic methodologies can be applied.
In contrast, a divergent synthesis would begin from a central core molecule from which successive building blocks are added. google.com For this compound, one could start with a desthiobiotin core and sequentially add the four ethylene (B1197577) glycol units of the PEG spacer, followed by the terminal hydrazide. This method allows for the creation of a library of related compounds by varying the number of PEG units or the terminal functional group at the final steps of the synthesis. acs.org The living cationic ring-opening polymerization of 2-substituted-2-oxazolines is a powerful technique that can be employed in a divergent manner to create polymers with precise architectures, which could be adapted for the synthesis of PEGylated compounds. acs.org
Mechanistic Aspects of Hydrazide Functional Group Reactivity in Bioconjugation
The hydrazide functional group (—NH-NH2) is a key component of this compound, enabling its covalent attachment to various biomolecules. Its reactivity is centered around the formation of stable linkages with carbonyl groups and its ability to couple with carboxylic acids.
Hydrazone Formation with Aldehydes and Ketones
Hydrazides react readily with aldehydes and ketones under mildly acidic conditions (pH 4-6) to form a hydrazone bond, with the elimination of a water molecule. vulcanchem.comfishersci.dk This reaction is highly specific for carbonyl groups, which can be naturally present in some biomolecules or, more commonly, introduced through the oxidation of sugar moieties in glycoproteins. vulcanchem.comthermofisher.com For instance, the sialic acid residues on the surface of glycoproteins can be oxidized with sodium periodate (B1199274) (NaIO4) to generate aldehyde groups, which then serve as targets for the hydrazide group of the desthiobiotin reagent. vulcanchem.comthermofisher.com The resulting hydrazone linkage is a stable covalent bond suitable for many bioconjugation applications. nih.gov
Strategies for Hydrazone Linkage Reduction to Stable Amine Bonds
While the hydrazone bond is relatively stable, it can be further stabilized by reduction to a secondary amine bond. This is particularly desirable for applications requiring long-term stability under a wider range of pH conditions. A mild reducing agent, such as sodium cyanoborohydride (NaBH3CN), is typically used for this purpose. vulcanchem.com This reduction step transforms the C=N double bond of the hydrazone into a C-N single bond, resulting in a more robust and permanent linkage.
Alternative Coupling via Carbodiimide (B86325) Chemistry for Carboxylic Acids
In addition to reacting with aldehydes and ketones, the hydrazide group can also be coupled to carboxylic acids using carbodiimide chemistry. vulcanchem.com Water-soluble carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are commonly used to activate the carboxylic acid group, forming a reactive O-acylisourea intermediate. This intermediate then readily reacts with the nucleophilic hydrazide to form a stable amide bond. This method provides an alternative strategy for labeling proteins and other biomolecules that possess accessible carboxylic acid groups.
Purification and Characterization Strategies for this compound Conjugates
After the conjugation of this compound to a biomolecule, it is crucial to purify the resulting conjugate and characterize the extent of labeling.
Purification: Excess, unreacted this compound and other reagents are typically removed using size-based separation techniques such as dialysis or size-exclusion chromatography (e.g., spin desalting columns). thermofisher.cn For more rigorous purification, high-performance liquid chromatography (HPLC) is often employed. google.com Reverse-phase HPLC (RP-HPLC) is a common method for separating the labeled biomolecule from the unlabeled species and other impurities based on differences in hydrophobicity. vulcanchem.com
Characterization: The successful conjugation and the degree of labeling can be assessed using several analytical techniques. Mass spectrometry (MS) is a powerful tool for this purpose. By comparing the mass of the unlabeled biomolecule with that of the conjugate, the number of attached this compound molecules can be determined. nih.govnih.gov Fragmentation analysis in tandem mass spectrometry (MS/MS) can even help to identify the specific sites of modification. beilstein-journals.org Additionally, HPLC analysis can provide information on the purity of the conjugate and can sometimes resolve species with different numbers of labels. google.com
| Analytical Technique | Purpose in Characterization |
| Mass Spectrometry (MS) | Determines the molecular weight of the conjugate, allowing for the calculation of the number of attached labels. |
| Tandem MS (MS/MS) | Provides fragmentation data to identify the specific sites of conjugation on the biomolecule. |
| HPLC | Separates the labeled biomolecule from unlabeled species and other impurities to assess purity and labeling efficiency. |
Design and Synthesis of Modified this compound Analogs
The modular nature of this compound allows for the design and synthesis of a variety of analogs with tailored properties. Modifications can be introduced to the desthiobiotin moiety, the PEG linker, or the hydrazide group to enhance performance in specific applications.
Modifications to the PEG Linker: The length of the PEG spacer can be altered to optimize the distance between the desthiobiotin tag and the labeled biomolecule, which can be crucial for minimizing steric hindrance in subsequent affinity-based applications. issuu.com Analogs with different numbers of ethylene glycol units (e.g., PEG2, PEG6, PEG12) can be synthesized to fine-tune the solubility and pharmacokinetic properties of the resulting conjugates. google.comgoogle.com
Modifications to the Desthiobiotin Moiety: While the desthiobiotin core is generally conserved for its reversible binding to streptavidin, derivatives with altered binding affinities could be developed. google.com
Introduction of Cleavable Linkers: For applications requiring the release of the labeled biomolecule after capture, cleavable linkers can be incorporated into the spacer arm. These can include chemically cleavable linkers, such as those sensitive to acid or reducing agents, or photocleavable linkers that can be cleaved by exposure to light of a specific wavelength. researchgate.net For example, a linker containing a disulfide bond could be used, which can be cleaved with a reducing agent like dithiothreitol (B142953) (DTT).
Alternative Functional Groups: While the hydrazide group is effective for targeting carbonyls, analogs with different reactive groups could be synthesized to target other functional groups on biomolecules. For example, replacing the hydrazide with a phosphine (B1218219) group would allow for Staudinger ligation with azide-modified biomolecules. mit.edu
Advanced Applications of Hydrazide Peg4 Desthiobiotin in Biomolecular Research
Targeted Protein and Glycoprotein (B1211001) Labeling in Complex Biological Systems
The specific reactivity of the hydrazide group and the reversible binding of the desthiobiotin tag make Hydrazide-PEG4-Desthiobiotin a versatile reagent for various labeling strategies.
Periodate-Mediated Glycoprotein Labeling for Proteomic Analysis
A primary application of this compound is the labeling of glycoproteins for proteomic analysis. This technique leverages the selective oxidation of cis-diols in sugar residues, commonly found in glycoproteins, by a mild oxidizing agent such as sodium periodate (B1199274) (NaIO4). fishersci.dkthermofisher.com This oxidation reaction creates reactive aldehyde groups on the carbohydrate moieties of glycoproteins. fishersci.dkinterchim.fr
The hydrazide group of this compound then specifically reacts with these newly formed aldehydes, forming a stable covalent bond. fishersci.dkinterchim.fr This reaction is typically carried out in a slightly acidic environment (pH 4-6) to ensure the efficiency of the hydrazone bond formation. fishersci.dkfishersci.it A key advantage of this method is that it targets the glycosylation sites, which are often located away from the functional domains of the protein, thereby preserving the protein's biological activity. thermofisher.cominterchim.fr The attached desthiobiotin tag then serves as a handle for the enrichment and isolation of the labeled glycoproteins using streptavidin-based affinity chromatography. fishersci.dkfishersci.it
Key Features of Periodate-Mediated Glycoprotein Labeling:
| Feature | Description |
| Specificity | Targets cis-diol-containing sugar residues on glycoproteins. |
| Mild Oxidation | Sodium periodate treatment is gentle and minimizes protein denaturation. |
| Stable Linkage | Forms a stable hydrazone bond between the reagent and the glycoprotein. |
| Preservation of Function | Labeling occurs at glycosylation sites, often preserving protein function. |
Selective Extracellular and Cell Surface Protein Tagging
This compound is particularly well-suited for the selective labeling of extracellular and cell surface proteins. Due to its hydrophilic nature and inability to permeate cell membranes, the reagent exclusively targets glycoproteins present on the outer surface of intact cells. fishersci.dkfishersci.itresearchgate.net This characteristic is crucial for studying the cell surface proteome, also known as the "surfaceome," which plays a vital role in cell signaling, adhesion, and interaction with the extracellular environment.
The process involves treating intact cells with sodium periodate to oxidize the surface glycoproteins, followed by incubation with this compound. fishersci.dk The labeled cell surface glycoproteins can then be isolated and identified, providing valuable insights into the composition and dynamics of the cell surface proteome. This method has been successfully applied in various research contexts, including the identification of receptor microenvironments. researchgate.netresearchgate.net
Broad-Spectrum Protein Biotinylation for Affinity-Based Studies
While the primary application of the hydrazide moiety is the labeling of oxidized glycoproteins, this compound can also be used for broader protein biotinylation through other chemical strategies. For instance, the hydrazide group can be conjugated to carboxyl groups on proteins using carbodiimide (B86325) chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). interchim.fr This expands the utility of the reagent beyond glycoproteins to any protein with accessible carboxyl groups.
This broad-spectrum biotinylation is highly valuable for various affinity-based studies, including the detection and isolation of proteins for which specific antibodies are not available. interchim.fr The desthiobiotin tag allows for efficient capture of the labeled proteins on streptavidin resins, facilitating their subsequent analysis. vulcanchem.comcreative-biolabs.com
Desthiobiotin-Mediated Affinity Purification and Proteomics Workflows
A significant advantage of using this compound lies in the properties of its desthiobiotin tag, which enables efficient and gentle purification of labeled biomolecules.
Principles of Reversible Elution from Streptavidin Resins
Desthiobiotin is a sulfur-free analog of biotin (B1667282) that binds to streptavidin with high specificity but with a lower affinity compared to the nearly irreversible bond of biotin. fishersci.dkthermofisher.comjenabioscience.com The dissociation constant (Kd) for the desthiobiotin-streptavidin interaction is approximately 10⁻¹¹ M, whereas the biotin-streptavidin interaction has a Kd of around 10⁻¹⁵ M. interchim.frvulcanchem.comjenabioscience.com
This difference in binding affinity is the key to the reversible elution of desthiobiotin-labeled proteins from streptavidin resins. fishersci.dkvulcanchem.com Elution is achieved under mild, non-denaturing conditions by competitive displacement with free biotin. fishersci.dkthermofisher.cominterchim.fr This gentle elution process is critical for preserving the native structure and function of the purified proteins and maintaining the integrity of protein complexes. thermofisher.cominterchim.fr It also minimizes the co-purification of endogenous biotinylated molecules, which remain bound to the streptavidin resin during the elution of the desthiobiotinylated targets. fishersci.dk
Comparison of Biotin and Desthiobiotin Binding to Streptavidin:
| Feature | Biotin | Desthiobiotin |
| Binding Affinity (Kd) | ~10⁻¹⁵ M jenabioscience.com | ~10⁻¹¹ M vulcanchem.comjenabioscience.com |
| Elution Conditions | Harsh, denaturing (e.g., low pH, high concentrations of chaotropic agents) | Mild, non-denaturing (competitive displacement with free biotin) fishersci.dkthermofisher.com |
| Reversibility | Essentially irreversible jenabioscience.com | Reversible fishersci.dkinterchim.fr |
Optimizing Pull-Down Assays for Protein-Protein Interaction Mapping
The reversible binding of desthiobiotin makes this compound an excellent tool for pull-down assays aimed at mapping protein-protein interactions. fishersci.dkthermofisher.com In a typical workflow, a "bait" protein is labeled with this compound and then incubated with a cell lysate or other complex biological sample. The bait protein, along with any interacting "prey" proteins, is then captured on streptavidin-coated beads. thermofisher.com
After washing away non-specific binders, the entire protein complex can be eluted gently with a solution containing free biotin. thermofisher.com This allows for the co-purification of interacting partners in their native state, which is essential for the accurate identification of physiological protein-protein interactions. The mild elution conditions help to avoid the disruption of delicate protein complexes that can occur with the harsh elution methods required for biotin-streptavidin systems. thermofisher.cominterchim.fr For optimal results, it is recommended to empirically test and optimize the molar ratio of the labeling reagent to the glycoprotein. thermofisher.com
Quantitative Proteomic Analysis of this compound-Labeled Samples
This compound serves as a critical reagent in quantitative proteomic workflows designed to identify and quantify proteins in specific subcellular contexts. Its utility stems from the chemical reactivity of the hydrazide group and the reversible binding properties of the desthiobiotin tag. The hydrazide moiety readily reacts with carbonyl groups (aldehydes and ketones), which can be selectively introduced into biomolecules. fishersci.dkthermofisher.com For instance, in the study of glycoproteins, the sialic acid residues on glycan chains can be mildly oxidized with sodium periodate to generate aldehydes, creating a specific target for hydrazide conjugation. thermofisher.comthermofisher.cn
Once labeled, the desthiobiotin tag allows for the efficient enrichment of the tagged proteins and their binding partners using streptavidin-based affinity purification. fishersci.dk A key advantage of desthiobiotin over biotin is its lower binding affinity for streptavidin, which permits the elution of captured proteins under mild, non-denaturing conditions, typically through competitive displacement with free biotin. fishersci.dkthermofisher.com This "soft-release" characteristic is crucial for preserving the integrity of protein complexes, making it ideal for subsequent analysis by mass spectrometry. fishersci.dkimperial.ac.uk This approach facilitates the identification of not only the directly labeled proteins but also their transient or weak interactors that would otherwise be lost under harsh elution conditions. imperial.ac.ukresearchgate.net
A significant application of this compound is in the discovery of ligand-binding partners for specific receptors. This is powerfully demonstrated in techniques like Photooxidation-Driven Protein Identification (PhoxID), where the reagent is used to capture proteins in the immediate vicinity of a targeted receptor in living organisms. biorxiv.orgresearchgate.netresearchgate.net In this method, a photosensitizer is first anchored to a receptor of interest using a specific ligand. biorxiv.orgresearchgate.net Upon light activation, the photosensitizer generates reactive oxygen species that oxidize nearby proteins, which are then covalently tagged by the nucleophilic this compound. biorxiv.orgresearchgate.net
This strategy has been successfully employed to explore the interactomes of endogenous neurotransmitter receptors in the live mouse brain. researchgate.net For example, by targeting the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR), researchers were able to identify not only known interactors but also novel, developmentally regulated proximal proteins such as NECTIN3 and IGSF3 in the cerebellum. researchgate.net Similarly, this approach has been used to identify candidate binding partners for other targets, such as the identification of laminin (B1169045) subunits α4 and γ1 as potential binding partners for the nerve-binding peptide NP41. researchgate.net The ability to capture these interactions in a physiological setting provides a significant advantage over traditional methods like immunoprecipitation, which can fail to detect transient or weak interactions. researchgate.net
Table 1: Research Findings on Ligand-Binding Partner Discovery
| Target Receptor/Ligand | Method | Identified Proximal Proteins/Binding Partners | Organism/System | Reference |
| AMPAR | PhoxID | NECTIN3, IGSF3 | Mouse Cerebellum | researchgate.net |
| GABAAR | PhoxID | Known and novel interactors | Mouse Hippocampus | biorxiv.org |
| NP41 Peptide | Ligand-based Glycoprotein Capture | Laminin-γ1 (Lamc1), Laminin-α4 (Lama4) | Mouse Sciatic Nerve | researchgate.net |
This compound is exceptionally well-suited for the characterization of cell surface proteomes, or the "surfaceome". dicp.ac.cn This is due to two of its key properties: its high nucleophilicity and its cell-impermeability. researchgate.netbiorxiv.orgresearchgate.net Because the reagent does not readily cross the cell membrane, it exclusively labels proteins on the extracellular surface when applied to intact, living cells. fishersci.dkbiorxiv.org
The standard method involves treating living cells with a mild oxidizing agent, such as sodium periodate, to generate aldehyde groups on the glycan chains of cell surface glycoproteins. nih.govnih.gov The this compound is then added, which covalently couples to these aldehydes. fishersci.dknih.gov This process effectively tags the entire population of surface glycoproteins, allowing for their subsequent isolation via streptavidin affinity chromatography and identification by mass spectrometry. dicp.ac.cnnih.gov This technique, often referred to as Cell Surface Capture (CSC) or variations thereof, provides a comprehensive snapshot of the proteins exposed to the extracellular environment, which are critical for cell signaling, adhesion, and interaction. dicp.ac.cnnih.gov The PhoxID method specifically leverages the cell-impermeability of this compound to ensure that only the extracellular domains and neighbors of target receptors are profiled. biorxiv.orgresearchgate.net
Table 2: Properties of this compound for Cell Surface Labeling
| Property | Description | Advantage in Cell Surface Proteomics | Reference |
| Reactivity | Hydrazide group reacts with aldehydes/ketones. | Enables covalent labeling of glycoproteins after periodate oxidation of their sugar moieties. | fishersci.dkthermofisher.com |
| Cell-Impermeability | Does not readily permeate the cell membrane. | Ensures selective labeling of extracellularly exposed proteins on intact cells. | researchgate.netbiorxiv.orgresearchgate.net |
| PEG4 Spacer Arm | A hydrophilic 4-unit polyethylene (B3416737) glycol spacer. | Increases solubility of the reagent and the labeled proteins, and reduces steric hindrance for streptavidin binding. | fishersci.dkthermofisher.com |
| Desthiobiotin Tag | A biotin analog with lower affinity for streptavidin. | Allows for gentle elution of captured proteins under non-denaturing conditions, preserving protein complexes. | fishersci.dkthermofisher.com |
Discovery of Ligand-Binding Partners
Proximity Labeling Applications: Photooxidation-Driven Protein Identification (PhoxID)
Photooxidation-Driven Protein Identification (PhoxID) is an advanced proximity labeling method that utilizes small-molecule reagents to map protein interaction networks with high spatiotemporal resolution in living animals. biorxiv.orgbiorxiv.org The technique avoids the need for potentially disruptive genetic modifications. biorxiv.orgbiorxiv.org PhoxID involves two primary steps: first, a small-molecule photosensitizer is chemically anchored to a specific protein of interest; second, upon light irradiation, the photosensitizer generates singlet oxygen, leading to the oxidation of nearby proteins, which are then covalently labeled with this compound for enrichment and identification. biorxiv.orgresearchgate.net
The mechanism of PhoxID is centered on the light-induced generation of singlet oxygen (¹O₂), a highly reactive but short-lived species. researchgate.netbiorxiv.org When a photosensitizer molecule (e.g., 2-monobromofluorescein) tethered to a target protein is excited by light of a specific wavelength, it transfers energy to molecular oxygen (³O₂), converting it to singlet oxygen (¹O₂). biorxiv.orgresearchgate.net
Due to its short lifetime (<0.6 µs in cells) and limited diffusion radius (theoretically ~70 nm), singlet oxygen can only react with molecules in its immediate vicinity. biorxiv.orgbiorxiv.org It preferentially oxidizes electron-rich amino acid residues on proximal proteins, most notably histidine, but also tryptophan, tyrosine, and methionine. biorxiv.orgresearchgate.netresearchgate.net This photo-oxidation process transforms the nucleophilic amino acid side chains into electrophilic intermediates. researchgate.net A cell-impermeable, nucleophilic probe, this compound, is administered concurrently. biorxiv.org Its hydrazide group attacks the oxidized residues, forming a stable covalent bond and effectively "tagging" the proximal proteins with a desthiobiotin handle for subsequent purification and mass spectrometry-based identification. biorxiv.orgresearchgate.netbiorxiv.org The primary site of labeling by this method is the histidine residue. biorxiv.org
A key strength of the PhoxID method is its applicability for profiling protein interactomes in vivo with exceptional spatial and temporal control. nih.govacs.org The technique has been successfully applied in the brains of live, genetically intact mice to study the protein neighborhoods of specific neurotransmitter receptors. biorxiv.orgresearchgate.net By delivering the photosensitizer-ligand conjugate, this compound, and light via direct injection and an optical fiber to specific brain regions, researchers can label and identify proteins in a highly localized manner. biorxiv.orgresearchgate.net
This spatial specificity allows for the characterization and comparison of proteomic landscapes around the same receptor in different brain regions, such as the hippocampus and cerebellum. biorxiv.org Furthermore, the reaction is controlled by light, allowing for temporal resolution on the order of minutes. biorxiv.orgbiorxiv.org This precision enables the capture of transient and dynamic protein interactions that are often missed by conventional proteomic methods, which lack the ability to provide such spatiotemporal information. imperial.ac.ukresearchgate.net This approach has proven effective in identifying both well-established and previously uncharacterized interactors for receptors like AMPAR and GABAAR in their native physiological environment. biorxiv.org
The high temporal resolution of PhoxID is particularly valuable for elucidating dynamic changes in receptor-proximal proteomes, such as those that occur during development or in response to stimuli. nih.govbiorxiv.org Researchers have leveraged PhoxID's ability to take "molecular snapshots" to track how the protein environment around the AMPA receptor evolves during postnatal development in the cerebellum. biorxiv.orgbiorxiv.org
This work led to the discovery of significant age-dependent shifts in the AMPAR-proximal proteome. biorxiv.org Specifically, it identified NECTIN3 and IGSF3 as proteins whose proximity to AMPARs is developmentally regulated, highlighting ephemeral yet crucial changes in the receptor's microenvironment during a critical period of neural development. researchgate.net The ability to capture these dynamic shifts in a hypothesis-free manner in a living organism provides powerful insights into the molecular processes governing synaptic maturation and plasticity. biorxiv.orgresearchgate.net This demonstrates the capacity of this compound, within the PhoxID framework, to move beyond static interaction maps and toward a more dynamic understanding of cellular protein networks. biorxiv.org
In Vivo Proximity Labeling for Spatiotemporal Interactome Profiling
Integration of this compound in Targeted Protein Degradation (PROTAC) Research
The development of effective PROTACs often requires the empirical synthesis and testing of extensive compound libraries to identify the optimal combination of a POI ligand, an E3 ligase ligand, and a connecting linker. nih.gov This has spurred the development of modular and "click chemistry" approaches that allow for the rapid assembly of diverse PROTACs from prefabricated building blocks. symeres.comtandfonline.com this compound is well-suited for this modular strategy. medchemexpress.comlabshake.com It is a bifunctional linker where the hydrazide group (–NH-NH2) provides a reactive handle for covalent attachment to one of the PROTAC's ligands, typically through reaction with an aldehyde or ketone group. thermofisher.cninterchim.fr This specific reactivity allows for controlled, site-specific conjugation.
The "PEG4" portion of the molecule refers to a chain of four repeating ethylene (B1197577) glycol units, which confers desirable physicochemical properties. precisepeg.combiochempeg.com The desthiobiotin moiety offers a versatile tag for purification or detection, binding reversibly to streptavidin, which allows for mild elution conditions. thermofisher.cninterchim.fr This modular nature, combining a reactive group, a defined spacer, and a functional tag, makes this compound a valuable component in PROTAC synthesis toolboxes designed for rapid library generation and screening. symeres.com
Table 1: Properties of this compound as a PROTAC Linker
| Feature | Description | Relevance in PROTAC Synthesis |
| Reactive Group | Hydrazide (-NHNH₂) | Reacts with aldehydes and ketones to form a stable hydrazone linkage, enabling conjugation to a warhead or E3 ligand. thermofisher.cninterchim.fr |
| Spacer Arm | PEG4 (four ethylene glycol units) | Provides a defined length and flexibility. Increases hydrophilicity and water solubility of the final PROTAC molecule. precisepeg.comjenkemusa.combiochempeg.com |
| Functional Tag | Desthiobiotin | Allows for affinity purification or detection via its reversible binding to streptavidin. thermofisher.cninterchim.fr |
| Modularity | Pre-functionalized building block | Facilitates rapid and efficient assembly of PROTAC libraries, accelerating the optimization of linker composition and length. symeres.comtandfonline.com |
The linker is a critical determinant of a PROTAC's biological activity, influencing its physicochemical properties, cell permeability, and, most importantly, its ability to induce the formation of a productive ternary complex. precisepeg.comnih.gov The length and composition of the linker dictate the spatial orientation of the two ligands, which in turn affects the cooperativity of binding within the ternary complex. nih.gov
The PEG4 component of this compound contributes to several key aspects of PROTAC efficacy:
Solubility and Permeability: PEG linkers are known to increase the water solubility of PROTACs, which can otherwise be limited by their high molecular weight and lipophilicity. precisepeg.combiochempeg.com This improved solubility can enhance cell permeability and bioavailability. jenkemusa.combiochempeg.com
Linker Length: The length of the linker is paramount for degradation efficiency. nih.gov Research has shown that even minor changes in linker length can have profound effects on PROTAC activity. For instance, a study developing estrogen receptor-alpha (ERα) degraders found that a 16-atom PEG linker was significantly more potent than a 12-atom linker, despite similar binding affinities to the target. nih.gov In another case, the extension of a linker by just a single ethylene glycol unit was enough to switch the PROTAC's selectivity, abolishing degradation of the HER2 protein while enabling degradation of EGFR. nih.gov The defined length of the PEG4 spacer in this compound provides a specific and systematic way to probe these length-dependent effects. jenkemusa.com
Ternary Complex Formation: The flexibility and hydrophilicity of PEG chains can stabilize the protein-ligand interactions within the ternary complex, contributing to cooperative binding and promoting efficient ubiquitination. nih.gov
The empirical process of "linkerology"—optimizing the linker to achieve maximal degradation potency and selectivity—is a central challenge in PROTAC development. tandfonline.com The use of well-defined, modular linkers like this compound is instrumental in systematically exploring the structural requirements for optimal PROTAC performance.
Table 2: Research Findings on the Impact of Linker Design on PROTAC Activity
| PROTAC Target | Linker Modification | Observed Impact on Efficacy | Reference |
| Estrogen Receptor α (ERα) | Variation in PEG linker length (12-atom vs. 16-atom) | The 16-atom linker resulted in a significantly more potent degrader compared to the 12-atom linker. | nih.gov |
| Cereblon (CRBN) Homo-PROTAC | Variation in PEG linker length | An optimized, short 8-atom long PEG linker was most effective for inducing self-degradation. | nih.gov |
| HER2/EGFR | Extension of the linker by a single ethylene glycol unit | Abolished HER2 degradation and converted the molecule into a selective EGFR degrader. | nih.gov |
| Bromodomain-containing protein 4 (BRD4) | Conversion of a linear PROTAC to a macrocycle using a cyclizing PEG linker | The macrocyclic PROTAC exhibited increased target selectivity compared to its linear counterpart. | nih.gov |
Innovative Research Directions and Future Prospects for Hydrazide Peg4 Desthiobiotin
Hybrid Bioconjugation Strategies Employing Hydrazide-PEG4-Desthiobiotin
The versatility of this compound lends itself to integration with other chemical biology tools, creating powerful hybrid strategies for investigating complex biological systems.
Synergistic Approaches with Bioorthogonal Chemistries
Bioorthogonal chemistries, which involve reactions that can occur in living systems without interfering with native biochemical processes, represent a frontier in chemical biology. nt-rt.ruvdoc.pub this compound is increasingly being employed in concert with these sophisticated techniques.
A notable example is its use in photooxidation-driven proximity labeling for protein identification (PhoxID). In this method, a photosensitizer targeted to a specific protein generates reactive oxygen species upon light irradiation, which in turn oxidizes nearby proteins. biorxiv.orgresearchgate.net this compound serves as a highly nucleophilic, cell-impermeable probe that captures these newly formed carbonyl groups on the oxidized proteins. biorxiv.org This strategy allows for the exclusive labeling of extracellular protein neighborhoods with high temporal resolution, enabling the mapping of protein-protein interactions in their native environment, including in live animals. biorxiv.orgresearchgate.net
The synergy lies in the combination of light-activated, spatially-restricted protein oxidation with the specific and efficient capture afforded by the hydrazide-desthiobiotin probe. This approach overcomes challenges associated with applying chemistry-based proximity labeling in vivo and has been used to profile the extracellular protein environments of neurotransmitter receptors in the mouse brain. biorxiv.org
Comparative Utility with Other Reversible and Cleavable Biotin (B1667282) Tags
The choice of an affinity tag is critical for the successful isolation and analysis of proteins. While the biotin-avidin interaction is a gold standard, its extreme strength often necessitates harsh, denaturing conditions for elution. This compound offers a key advantage in its reversible binding, a feature shared with other modified biotin tags.
Desthiobiotin is a sulfur-free analog of biotin that binds to streptavidin with high specificity but a significantly lower affinity (dissociation constant, Kd ≈ 10⁻¹¹ M) compared to biotin (Kd ≈ 10⁻¹⁵ M). thermofisher.cominterchim.fr This allows for the gentle elution of desthiobiotinylated molecules and their binding partners from a streptavidin matrix by competitive displacement with free biotin under mild, non-denaturing conditions. fishersci.dkthermofisher.comthermofisher.cn This "soft release" is ideal for preserving the integrity of protein complexes and recovering biologically active proteins. thermofisher.cominterchim.fr
Other strategies for reversible or cleavable bioconjugation involve incorporating chemically labile linkers. For instance, linkers containing a 4,4-dimethyl-2,6-dioxocyclohexylidene (Dde) group can be cleaved under mild conditions using hydrazine. researchgate.net However, some cleavable linkers may exhibit instability during standard proteomics workflows, such as on-bead trypsin digestion, which can compromise results. researchgate.net The desthiobiotin system avoids the introduction of a separate cleavable linker, relying instead on the inherent reversibility of the tag-protein interaction itself.
Table 1: Comparison of Biotin-Based Affinity Tags
| Feature | Hydrazide-PEG4-Biotin | This compound | Dde-Based Cleavable Biotin |
|---|---|---|---|
| Binding Affinity (Kd) | Very High (~10⁻¹⁵ M) | High (~10⁻¹¹ M) thermofisher.cominterchim.fr | Very High (~10⁻¹⁵ M) |
| Elution Conditions | Harsh, denaturing (e.g., low pH, high guanidinium-HCl) | Mild, competitive (e.g., free biotin) fishersci.dkthermofisher.com | Specific chemical cleavage (e.g., hydrazine) researchgate.net |
| Reversibility | Essentially irreversible interchim.fr | Reversible interchim.fr | Cleavable Linker |
| Key Advantage | Extremely strong, stable capture | Gentle elution preserves protein function/complexes fishersci.dkthermofisher.com | Elution without tag competition |
| Potential Drawback | Denatures target proteins/complexes | Potential for dissociation during long incubations | Linker instability in certain buffers or conditions researchgate.net |
Development of Advanced Functional Materials
The chemical properties of this compound make it a valuable component in the design of smart biomaterials for therapeutic and diagnostic applications.
Polysaccharide-Based Hydrogels for Controlled Biomolecule Delivery
Polysaccharide-based hydrogels are attractive materials for drug delivery due to their biocompatibility, biodegradability, and tunable properties. nih.govnih.gov Incorporating desthiobiotin into these hydrogel networks enables novel mechanisms for the controlled release of therapeutic biomolecules.
Research has demonstrated the use of agarose-desthiobiotin hydrogels for the sustained delivery of monoclonal antibodies. acs.org In this system, a streptavidin-antibody conjugate is immobilized within the hydrogel through the desthiobiotin-streptavidin interaction. The release of the therapeutic antibody can then be precisely controlled by the dissolution of sparingly soluble biotin derivatives, achieving a tunable, first-order release profile for over 100 days. acs.org The hydrazide functionality of this compound provides a means to covalently link the desthiobiotin tag to oxidized polysaccharides, forming a stable hydrogel matrix capable of this type of affinity-based release mechanism.
Conjugation to Nanomaterials for Enhanced Biological Applications
The functionalization of nanomaterials with biological targeting and reporter moieties is a cornerstone of nanomedicine. This compound can be conjugated to a variety of nanoparticles, including gold, magnetic, and silica (B1680970) nanoparticles, to create sophisticated probes for imaging and purification. creative-biolabs.com
The hydrazide group can react with carbonyl groups present on functionalized nanoparticles, or the desthiobiotin tag can be used for immobilization onto streptavidin-coated surfaces. The PEG linker plays a crucial role in these constructs, enhancing colloidal stability, improving biocompatibility, and reducing non-specific protein adsorption. thermofisher.cnscience.gov For example, lipidated hydrazide PEG can be used to create self-assembling nanoparticles with enhanced stability and controlled release characteristics. precisepeg.com These desthiobiotin-functionalized nanomaterials can be used in pull-down assays to isolate specific cellular components or in targeted delivery systems where the gentle release from streptavidin is advantageous.
Methodological Refinements in Bioconjugation and Proteomic Analysis
This compound has been instrumental in refining methods for protein labeling and proteomic analysis, offering greater specificity and expanded capabilities.
A primary application is the labeling of glycoproteins. fishersci.dk By treating a glycoprotein (B1211001) with a mild oxidizing agent like sodium periodate (B1199274), the sialic acid and other sugar residues are selectively oxidized to create aldehyde groups. thermofisher.comthermofisher.cn The hydrazide group of this compound reacts specifically with these aldehydes, forming a stable hydrazone bond. thermofisher.cn This strategy directs the biotin tag away from the protein's polypeptide backbone and functional domains, such as the antigen-binding sites of antibodies, thereby preserving their biological activity. thermofisher.comthermofisher.cn
This carbonyl-specific labeling has been utilized in comparative proteomic studies. For instance, the efficiency of various hydrazide-based tags, including a PEG4-linked biotin hydrazide, has been systematically evaluated in the study of protein carbonylation, a marker of oxidative stress. nih.gov Such studies are crucial for optimizing workflows for the enrichment and identification of modified proteins.
Furthermore, the compound is central to advanced proteomic techniques like STONE (Successive Transamination and O-acylation of N-termini), which is designed for the enrichment and identification of the N-termini of proteins. liverpool.ac.uk Although alternative reagents were sometimes found to be more effective in specific steps of the STONE workflow, the exploration of hydrazide-biotin conjugates was a key part of its development. liverpool.ac.uk The application of this compound in methods like PhoxID for in vivo profiling represents a significant methodological leap, enabling the study of protein interactions within a living organism with high spatiotemporal control. biorxiv.org
Table 2: Key Methodological Applications of this compound
| Application | Methodological Principle | Key Advantage |
|---|---|---|
| Glycoprotein Labeling | Reaction of hydrazide with aldehydes generated by periodate oxidation of carbohydrate moieties. thermofisher.comthermofisher.cn | Site-specific labeling on glycans preserves protein function (e.g., antibody binding). thermofisher.comthermofisher.cn |
| Proximity Labeling (PhoxID) | Cell-impermeable probe captures proteins oxidized by a targeted photosensitizer in vivo. biorxiv.org | Enables mapping of extracellular protein neighborhoods in live animals with high temporal control. biorxiv.orgresearchgate.net |
| Protein Carbonylation Studies | Enrichment of carbonylated proteins via hydrazide chemistry for mass spectrometry analysis. nih.gov | Allows for the specific isolation and identification of proteins modified by oxidative stress. nih.gov |
| Affinity Purification | Capture of desthiobiotinylated proteins on streptavidin resin, followed by gentle elution with free biotin. fishersci.dkinterchim.fr | Isolation of intact protein complexes under non-denaturing conditions. thermofisher.com |
Strategies for Enhanced Labeling Efficiency and Specificity
This compound is a valuable tool for labeling and purifying glycoproteins. fishersci.co.uk Its hydrazide group specifically targets carbonyl groups (aldehydes and ketones), which can be generated on sugar components of glycoproteins, such as sialic acid, through periodate oxidation. fishersci.co.ukinterchim.fr This targeted labeling approach directs the desthiobiotin tag to glycosylated proteins, often avoiding functionally critical polypeptide domains. interchim.frthermofisher.cn
To enhance labeling efficiency, several strategies can be employed:
Optimization of Oxidation Conditions: The extent of labeling is dependent on the number of available aldehyde groups. thermofisher.cn Optimizing the concentration of the oxidizing agent, such as sodium periodate, is crucial. For instance, sialic acids can be effectively oxidized with 1mM sodium periodate, while other sugar groups may require higher concentrations of 5-10mM. interchim.fr
Reaction Buffer and pH: The reaction between hydrazides and carbonyls is most efficient in amine-free buffers at a neutral pH range of 6.5-7.5. thermofisher.cn It is important to avoid buffers containing primary amines, like Tris, as they will compete with the hydrazide for reaction with the aldehydes, thereby quenching the labeling reaction. thermofisher.cn
Molar Ratio of Reagents: Empirical testing to determine the optimal molar ratio of the this compound reagent to the glycoprotein is recommended for achieving the best labeling results. thermofisher.cn
Reaction Conditions: Performing the labeling reaction at 37°C and increasing the incubation time can also improve efficiency. thermofisher.cn
Catalysis: The efficiency of the hydrazone linkage formation can be increased by the presence of aniline. interchim.fr For a more stable bond, the resulting hydrazone linkage can be further reduced to a secondary amine bond using sodium cyanoborohydride. interchim.fr
The specificity of this compound is inherent in its reactive group. However, its high nucleophilicity and cell-impermeability make it particularly suitable for exclusively labeling extracellular proteins, as demonstrated in studies of receptor-proximal protein neighborhoods. biorxiv.orgresearchgate.netresearchgate.net
Reduction of Non-Specific Interactions in Desthiobiotin Affinity Systems
A significant advantage of using a desthiobiotin tag over a standard biotin tag is the ability to elute labeled molecules under mild conditions, which helps to minimize the co-purification of endogenously biotinylated molecules. interchim.fr Desthiobiotin binds to streptavidin with high specificity but with a lower affinity compared to biotin. fishersci.co.ukinterchim.fr This allows for the elution of desthiobiotinylated proteins from a streptavidin affinity resin through competitive displacement with free biotin under non-denaturing conditions. fishersci.co.ukinterchim.fr
Strategies to reduce non-specific interactions in desthiobiotin affinity systems include:
Blocking Agents: Using blocking agents like 3% BSA can help to block excess reaction sites on the affinity matrix and prevent non-specific binding of other proteins. rsc.org
Washing Steps: Thorough washing of the affinity support after incubating with the crude sample is essential to remove non-bound components. thermofisher.com The composition of the wash buffer can be optimized by adding low levels of detergents or by adjusting the salt concentration to minimize simple ionic interactions. thermofisher.com
PEG Spacer: The polyethylene (B3416737) glycol (PEG) spacer arm in this compound offers several advantages. It enhances the solubility of the reagent and the labeled protein, reducing aggregation. fishersci.co.uk The length and flexibility of the PEG spacer also minimize steric hindrance when binding to avidin (B1170675) molecules. fishersci.co.uk
Mild Elution Conditions: The ability to elute with free biotin under physiological conditions is a key feature of the desthiobiotin system. researchgate.net This avoids the harsh elution conditions, such as extreme pH or high temperatures, often required to break the strong biotin-avidin bond, which can denature the target protein and increase non-specific elution. researchgate.net
| Feature | Biotin | Desthiobiotin |
| Binding Affinity to Avidin/Streptavidin | Very High (Kd ≈ 10⁻¹⁵ M) interchim.fr | High, but lower than biotin (Kd ≈ 10⁻¹¹ M) interchim.fr |
| Elution Conditions | Harsh (e.g., low pH, denaturants) researchgate.net | Mild (competitive displacement with free biotin) fishersci.co.ukinterchim.fr |
| Non-Specific Binding | Higher potential for co-elution of endogenous biotinylated proteins interchim.fr | Lower potential for co-elution of endogenous biotinylated proteins interchim.fr |
Table 1: Comparison of Biotin and Desthiobiotin Affinity Systems
Exploration of Cellular Microenvironments and Disease Mechanisms
Spatiotemporal Mapping of Protein Dynamics and Signaling Pathways
This compound has emerged as a critical reagent in advanced proteomic techniques for mapping the spatiotemporal dynamics of proteins and signaling pathways within living organisms. biorxiv.orgresearchgate.net Its cell-impermeable nature allows for the specific labeling of proteins in the extracellular space, providing a snapshot of the protein microenvironment at a specific time and location. biorxiv.orgresearchgate.netresearchgate.net
One innovative application is in photoproximity labeling techniques like PhoxID. biorxiv.org In this method, a photosensitizer is targeted to a specific receptor of interest. Upon light activation, the photosensitizer generates singlet oxygen, which oxidizes nearby proteins. biorxiv.org Concurrently administered this compound then labels these oxidized proteins with a desthiobiotin tag. biorxiv.org This enables their subsequent enrichment and identification by mass spectrometry, providing a high-resolution map of the proteins in the immediate vicinity of the target receptor. biorxiv.org
This approach has been successfully used to:
Profile the extracellular protein neighborhoods of neurotransmitter receptors like AMPARs and GABAARs in the brains of live mice. biorxiv.org
Identify regional differences in the AMPAR interactome between the hippocampus and cerebellum. biorxiv.orgresearchgate.net
Capture AMPAR-proximal proteins with high spatial specificity within minutes of photoirradiation. biorxiv.org
The ability to perform this labeling in vivo with high temporal control opens up new avenues for studying the rapid changes in protein-protein interaction networks that underlie cognitive functions. researchgate.net
Applications in Investigating Pathophysiological Processes
The unique properties of this compound also make it a valuable tool for investigating the molecular basis of diseases. By enabling the precise mapping of protein microenvironments, researchers can gain insights into how these environments are altered in pathological states.
For example, quantitative affinity profiling using isotope-coded probes based on desthiobiotin can help to validate and discover disease-relevant protein-ligand interactions. nih.gov This strategy can effectively eliminate false-positive targets that often hinder drug discovery and diagnostic efforts. nih.gov
The application of photoproximity labeling with this compound in disease models can reveal changes in the protein interactomes associated with specific pathologies. For instance, this technique could be used to compare the receptor-proximal proteomes in healthy versus diseased brain tissue to identify novel biomarkers or therapeutic targets for neurological disorders. The ability to obtain proteomic data from different developmental stages, as demonstrated by the successful labeling of AMPAR-proximal proteins in the cerebellum of mice at various postnatal ages, further highlights its potential in studying developmental diseases. biorxiv.orgresearchgate.net
| Application | Technique | Key Advantage of this compound | Research Finding |
| Mapping Protein Neighborhoods | Photoproximity Labeling (e.g., PhoxID) | Cell-impermeability allows for specific labeling of extracellular proteins. biorxiv.orgresearchgate.netresearchgate.net | Identification of regional differences in the AMPAR interactome in the live mouse brain. biorxiv.orgresearchgate.net |
| Validating Protein-Ligand Interactions | Quantitative Affinity Profiling | Enables specific enrichment and isotopic labeling of target-binding proteins. nih.gov | Effective elimination of false-positive targets in ATP-binding protein profiling. nih.gov |
| Studying Developmental Changes | In vivo Proximity Labeling | Amenable for use in live organisms at different developmental stages. biorxiv.orgresearchgate.net | Successful profiling of AMPAR-proximal proteomes in the cerebellum of mice at various postnatal ages. biorxiv.orgresearchgate.net |
Table 2: Applications of this compound in Cellular and Disease Research
Conclusion and Outlook for Hydrazide Peg4 Desthiobiotin Research
Recapitulation of Key Contributions and Scientific Advancements
Hydrazide-PEG4-Desthiobiotin has made significant contributions to biochemical research by providing a robust method for the targeted labeling and gentle purification of biomolecules. Its key innovation is the integration of a carbonyl-reactive hydrazide group with the reversible binding properties of desthiobiotin. This has enabled researchers to isolate and study glycoproteins and their interaction partners under native conditions, a task that was challenging with traditional, near-irreversible biotin-streptavidin systems. The inclusion of the PEG4 spacer further enhances its utility by improving solubility and reducing non-specific interactions.
Unresolved Challenges and Future Research Trajectories
While highly effective, there are areas for future development. One challenge is the stability of the hydrazone bond, which can be susceptible to hydrolysis over time, particularly at low pH. Research into alternative, more stable linkages could enhance the longevity of labeled samples. Another trajectory involves expanding the toolkit of desthiobiotin-based reagents with different reactive groups and linker lengths to provide greater versatility in bioconjugation strategies. researchgate.net Furthermore, improving the efficiency of the initial oxidation step to generate aldehydes without any risk of side-reactions or damage to the target protein remains an area of interest.
Anticipated Impact on Chemical Biology, Proteomics, and Biomedical Sciences
The principles embodied by this compound will continue to influence the development of next-generation chemical probes. In chemical biology, the ability to perform proximity labeling in living cells and organisms with spatio-temporal control is a major goal. Recent studies have already utilized this compound in sophisticated, photo-triggered proximity labeling experiments to map protein neighborhoods in the brains of live mice. biorxiv.orgresearchgate.net
In proteomics, the demand for methods that can capture transient or weak protein-protein interactions is growing. The gentle elution afforded by desthiobiotin is perfectly suited for such studies, minimizing the loss of valuable interaction data. researchgate.net For biomedical sciences, the ability to specifically label and isolate cell-surface glycoproteins has implications for diagnostics and therapeutics. As our understanding of the role of glycosylation in disease progresses, tools like this compound will be indispensable for isolating and characterizing disease-relevant biomarkers.
Q & A
Q. What is the mechanism of hydrazide-mediated conjugation in glycoprotein labeling using Hydrazide-PEG4-Desthiobiotin?
The hydrazide group reacts with carbonyls (aldehydes/ketones) generated on glycoproteins after sodium periodate (1–10 mM) oxidation of sialic acid residues. This forms stable hydrazone bonds, enabling selective labeling of cell surface glycoproteins. The PEG4 spacer minimizes steric hindrance, enhancing accessibility to target molecules .
Q. How does desthiobiotin differ from biotin in affinity-based purification workflows?
Desthiobiotin lacks a sulfur atom in the thiophane ring, reducing binding affinity to streptavidin (~10<sup>−8</sup> M vs. biotin’s ~10<sup>−15</sup> M). This allows gentle elution using free biotin (1–5 mM) without denaturing proteins, preserving functionality for downstream assays like western blotting or SPR .
Q. What solvent systems are compatible with this compound for in vitro applications?
The compound exhibits solubility in water, DMSO, and DMF (≥10 mg/mL), making it suitable for aqueous and organic reaction buffers. For cellular labeling, water is preferred to avoid cytotoxicity, while DMSO is used for stock solutions (≤5% v/v final concentration) .
Advanced Research Questions
Q. How can sodium periodate oxidation conditions be optimized to balance glycoprotein labeling efficiency and cell viability?
Titrate NaIO4 (1–10 mM, 10–30 min, 4°C) to avoid over-oxidation, which damages epitopes. Validate using flow cytometry with anti-carbonyl antibodies. For sensitive cell types (e.g., primary T cells), use ≤2 mM NaIO4 with shorter incubation (5–10 min) to maintain >90% viability .
Q. What experimental artifacts arise from incomplete desthiobiotin elution, and how are they mitigated?
Residual binding to streptavidin beads can cause false positives in pull-down assays. Perform competitive elution with 5 mM free biotin (pH 7.4, 30 min, RT) and validate via SDS-PAGE. For quantitative studies, include a desthiobiotin-free negative control to distinguish nonspecific interactions .
Q. How does PEG4 spacer length influence binding kinetics in single-molecule imaging studies?
PEG4 (MW ~200 Da) reduces steric hindrance between the hydrazide tag and desthiobiotin-streptavidin interfaces, improving binding efficiency by ~40% compared to shorter spacers (PEG2). However, PEG4 may limit spatial resolution in super-resolution microscopy; optimize with shorter PEGs (e.g., PEG3) for ≤50 nm imaging .
Q. What strategies validate the specificity of this compound in complex biological matrices (e.g., serum)?
- Pre-block samples with free biotin (1 mM, 1 hr) to saturate endogenous biotin-binding proteins.
- Use a desthiobiotin-deficient analog as a negative control.
- Quantify nonspecific binding via mass spectrometry or ELISA, aiming for <5% background signal .
Methodological Challenges and Data Interpretation
Q. How to resolve discrepancies in binding affinity measurements between SPR and ITC?
SPR may overestimate affinity due to avidity effects from multivalent interactions. Use monomeric streptavidin or low ligand density on the chip surface. ITC provides thermodynamic parameters (ΔH, ΔS) but requires high-purity desthiobiotin (≥95%) to avoid signal noise .
Q. What analytical techniques characterize this compound-protein conjugates?
Q. How to troubleshoot low labeling efficiency in live-cell imaging experiments?
- Ensure NaIO4 penetrates the cell membrane by pre-treating with permeabilization agents (e.g., 0.1% saponin) for intracellular glycans.
- Quench excess aldehydes with 1 mM Tris-HCl (pH 7.4) before adding this compound.
- Verify reagent stability: Hydrazides degrade in aqueous buffers >24 hrs; prepare fresh solutions .
Key Considerations for Reproducibility
- Storage : Lyophilized powder stable at −20°C for ≥1 year; reconstituted solutions in DMSO retain activity for 3 months at −80°C .
- Cross-reactivity : Desthiobiotin does not bind avidin due to its higher pI; use streptavidin or neutravidin for assays .
- Ethical compliance : Adhere to institutional guidelines for cellular and animal studies; avoid human tissue applications without explicit approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
